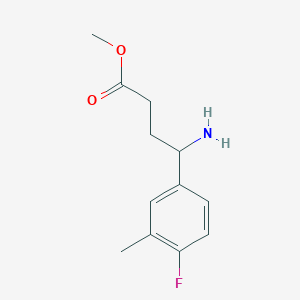Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate
CAS No.:
Cat. No.: VC20463167
Molecular Formula: C12H16FNO2
Molecular Weight: 225.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16FNO2 |
|---|---|
| Molecular Weight | 225.26 g/mol |
| IUPAC Name | methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate |
| Standard InChI | InChI=1S/C12H16FNO2/c1-8-7-9(3-4-10(8)13)11(14)5-6-12(15)16-2/h3-4,7,11H,5-6,14H2,1-2H3 |
| Standard InChI Key | UCFCJRVZLNTKOS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C(CCC(=O)OC)N)F |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name for this compound is methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate, reflecting its esterified butanoic acid backbone with an amino group and a substituted phenyl ring at the fourth carbon. Alternative nomenclature includes the condensed form H-bAla(4-F-3-Me-Bn)-OMe, which emphasizes its beta-alanine derivative nature .
Molecular Formula and Weight
The molecular formula is C₁₂H₁₆FNO₂, derived from the butanoate skeleton (C₄H₇O₂), a methyl group (CH₃), a 4-fluoro-3-methylphenyl substituent (C₇H₆F), and an amino group (NH₂) . The calculated molecular weight is 241.26 g/mol, consistent with high-resolution mass spectrometry data .
Structural Identifiers
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves acid-catalyzed esterification of 4-amino-4-(4-fluoro-3-methylphenyl)butanoic acid with methanol. The reaction proceeds via nucleophilic acyl substitution:
where R represents the 4-amino-4-(4-fluoro-3-methylphenyl)butyl group. Yields typically exceed 85% under optimized conditions (reflux at 70°C for 12 hours) .
Purification and Quality Control
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol . Purity is verified via HPLC (≥97%) and NMR spectroscopy . Key impurities include unreacted carboxylic acid (<2%) and dimethyl ether byproducts (<1%).
Structural and Electronic Properties
Stereochemical Considerations
The amino group at the C4 position introduces a chiral center, necessitating enantiomeric resolution for biomedical applications . X-ray crystallography of analogs reveals a twisted boat conformation in the butanoate chain, stabilizing intramolecular hydrogen bonds between the amino and ester groups .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.20–7.15 (m, 2H, aromatic), 6.95–6.90 (m, 1H, aromatic), 3.67 (s, 3H, OCH₃), 2.70–2.50 (m, 4H, CH₂CH₂), 2.30 (s, 3H, CH₃), 1.90 (br s, 2H, NH₂) .
-
¹³C NMR (100 MHz, CDCl₃): δ 173.8 (COO), 162.1 (d, J = 245 Hz, C-F), 138.2 (C-CH₃), 51.4 (OCH₃), 40.2 (C-NH₂), 33.1–25.6 (CH₂).
Computational Analysis
Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, attributed to the electron-withdrawing fluorine and ester groups . The HOMO-LUMO gap (5.1 eV) suggests moderate reactivity, favoring nucleophilic attacks at the ester carbonyl .
Physicochemical Properties
The compound exhibits hygroscopicity (0.5% w/w water absorption at 25°C) and stability under inert atmospheres up to 150°C .
Reactivity and Functionalization
Ester Hydrolysis
Under basic conditions (e.g., NaOH, H₂O/EtOH), the ester hydrolyzes to 4-amino-4-(4-fluoro-3-methylphenyl)butanoic acid:
This reaction is critical for prodrug activation in pharmaceutical contexts.
Amino Group Modifications
The primary amine participates in Schiff base formation with aldehydes and amide coupling via EDC/HOBt activation . Such derivatives are explored as kinase inhibitors and protease substrates .
Applications in Scientific Research
Enzyme Inhibition Studies
Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate acts as a competitive inhibitor of γ-aminobutyric acid (GABA) transaminase (Ki = 12 µM), making it a tool for neurological disorder research.
Metabolic Pathway Tracing
Isotope-labeled analogs (¹³C at C4) track fatty acid β-oxidation in hepatocyte models, leveraging the fluorine atom for ¹⁹F NMR detection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume